1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
Description
Properties
IUPAC Name |
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVXVILMLUNSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, often referred to as a benzimidazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to significant pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₆ClN₃O
- Molecular Weight : 241.72 g/mol
- CAS Number : 1172831-89-8
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This interaction modulates various cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets can vary depending on the specific application and context.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research has shown that benzimidazole derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| Similar Benzimidazole Derivative | Escherichia coli | 16 |
| Standard Antibiotic (Ampicillin) | Staphylococcus aureus | 4 |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic activity against organisms such as Trypanosoma cruzi and Leishmania spp. In vitro studies indicated that derivatives of benzimidazole showed potent activity against these parasites with IC50 values below 5 µM .
| Derivative | Target Parasite | IC50 (µM) |
|---|---|---|
| Compound 33 | Trypanosoma cruzi | < 5 |
| Compound 35 | Leishmania spp. | < 5 |
Case Studies
A notable case study involved the evaluation of several benzimidazole derivatives in vivo for their efficacy against Chagas disease. In this study, animals treated with selected derivatives exhibited a survival rate significantly higher than that of untreated controls .
Study Overview
- Objective : Assess the efficacy of benzimidazole derivatives against Chagas disease.
- Methodology : Oral administration of compounds over ten days.
- Results : Treated groups showed no mortality compared to control groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzimidazole structure can enhance biological activity. For instance, the introduction of specific functional groups significantly impacts the compound's binding affinity and selectivity towards biological targets .
Scientific Research Applications
Pharmacological Research
1-[3-(Methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride has been studied for its potential pharmacological effects:
- Pain Management : Research indicates that compounds similar to this benzimidazole derivative exhibit analgesic properties. For instance, studies have shown that related compounds can be effective in models of acute and neuropathic pain, suggesting potential applications in pain relief therapies .
- Neuroprotection : There is growing evidence that benzimidazole derivatives may offer neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles .
Chemical Biology
The compound's structure allows it to interact with various biological targets, making it a candidate for further exploration in chemical biology:
- Target Identification : The unique structural features of this compound facilitate studies aimed at identifying specific biological targets within cellular pathways .
Synthesis and Development
The synthesis of this compound is of interest due to its potential as a lead compound for drug development:
- Synthetic Pathways : Various synthetic routes have been explored to optimize yield and purity. This includes modifications to the side chains that can enhance biological activity or reduce toxicity.
Toxicology Studies
Given its classification as an irritant, understanding the toxicological profile of this compound is crucial:
- Safety Assessments : Research must focus on the safety and handling of this compound in laboratory settings to ensure compliance with regulatory standards .
Case Study 1: Analgesic Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzimidazole compound showed significant analgesic effects in rat models. The study utilized both hot plate and spinal nerve ligation models to evaluate efficacy, providing a foundation for exploring similar compounds like this compound .
Case Study 2: Neuroprotective Effects
Research examining the neuroprotective effects of benzimidazole derivatives indicated potential mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress markers. This suggests that this compound could be further investigated for its neuroprotective capabilities.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Core Structure Variations :
- The target compound shares the benzimidazol-2-one core with domperidone and its impurities but lacks the 5-chloro and piperidinyl groups critical for domperidone’s dopamine receptor antagonism .
- Desmethylcitalopram and verapamil analogs differ in core structure (isobenzofuran or benzeneacetonitrile), leading to divergent biological targets (e.g., SSRIs vs. calcium channel blockers) .
Substituent Impact: The 3-(methylamino)propyl chain is a common feature in the target compound, desmethylcitalopram, and verapamil analogs. This moiety may enhance solubility or facilitate receptor interactions via hydrogen bonding .
Physicochemical Properties
Table 2: Physicochemical Comparison
- The hydrochloride salt form of the target compound suggests moderate aqueous solubility, comparable to desmethylcitalopram hydrochloride .
- Domperidone’s impurities exhibit lower solubility due to non-polar substituents (e.g., chloropropyl) .
Regulatory and Commercial Status
Preparation Methods
Direct Alkylation with Haloalkylamines
- Reagents : 1-bromo-3-chloropropane or 3-chloropropylamine derivatives.
- Conditions :
- Example :
1,3-dihydro-2H-benzimidazol-2-one + 1-bromo-3-chloropropane → 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Yield: 87.5%).
Amination of Chloroalkyl Intermediates
The chloro intermediate is substituted with methylamine to introduce the methylamino group:
- Reagents : Methylamine (aqueous or in ethanol), heat.
- Conditions :
- Workup : Neutralization with Na₂SO₃ to remove excess peroxide (if used).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid treatment:
- Method : Dissolve the free amine in anhydrous HCl/ethanol or HCl/diethyl ether.
- Crystallization : Evaporate solvent under reduced pressure; recrystallize from 2-propanol/water.
- Yield : ~70–80%.
Optimization and Challenges
| Parameter | Details |
|---|---|
| Regioselectivity | Alkylation preferentially occurs at the 1-position due to steric/electronic effects. |
| Side Reactions | Over-alkylation or ring-opening under strong acidic/basic conditions. |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. |
Spectroscopic Validation
Key characterization data for intermediates and final product:
Scalability and Industrial Relevance
- Batch Size : Patents report scalability up to 100 g with consistent yields.
- Cost Drivers : Use of phase-transfer catalysts and controlled nitration conditions minimize by-products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Synthetic Routes : The compound can be synthesized via catalytic hydrogenation of nitroaromatic intermediates (e.g., using continuous flow reactors to improve safety and space-time yield) or microwave-assisted methods with organocatalysts like guanidine hydrochloride for eco-friendly production .
- Optimization : Key parameters include solvent selection (e.g., avoiding pyrophoric catalysts), temperature control (to minimize side reactions), and catalyst loading. For flow reactors, residence time and hydrogen pressure are critical .
Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be considered during method development?
- Methodological Answer :
- HPLC : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0–5.0). Method validation should assess specificity for impurities like benzimidazole derivatives and methylaminopropyl side products .
- FTIR : Monitor functional groups (e.g., NH stretches at ~3400 cm⁻¹, carbonyl at ~1700 cm⁻¹). Sample preparation must avoid moisture interference .
Q. What are the key stability considerations for this compound under various storage conditions, and how should degradation products be monitored?
- Methodological Answer :
- Storage : Store in sealed glass containers at 2–8°C, protected from light and humidity. Stability studies under ICH guidelines (25°C/60% RH) should track hydrolysis or oxidation .
- Degradation Monitoring : Use stability-indicating HPLC methods to detect impurities like dealkylated or oxidized by-products. Accelerated aging studies (40°C/75% RH) can predict shelf life .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and skin contact; if exposed, rinse with water for 15 minutes and seek medical advice .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .
Advanced Research Questions
Q. How can computational modeling elucidate the compound's electronic properties and interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO energies to predict charge transfer and reactivity. Molecular docking (e.g., with Hedgehog signaling proteins) identifies binding affinities and steric interactions. Software like Gaussian or AutoDock is recommended .
- Validation : Cross-reference computational results with experimental data (e.g., X-ray crystallography for 3D conformation) .
Q. What strategies resolve contradictions between theoretical and experimental data, such as discrepancies in impurity profiles from different synthetic methods?
- Methodological Answer :
- Root-Cause Analysis : Compare impurity profiles using LC-MS to identify unanticipated by-products (e.g., from nitro-reduction intermediates in batch vs. flow reactors). Adjust reaction stoichiometry or purification steps (e.g., column chromatography) .
Q. What mechanistic insights explain by-product formation during synthesis, and how can reaction pathways be modified to minimize their occurrence?
- Methodological Answer :
- Mechanistic Studies : Trace by-products (e.g., dimerized benzimidazoles) via intermediate trapping or isotopic labeling. Modify pathways by replacing benzyl chloride with milder alkylating agents to reduce over-substitution .
Q. How does the compound's stereochemistry influence pharmacological activity, and what techniques validate its three-dimensional conformation?
- Methodological Answer :
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers. Pharmacological assays (e.g., IC50 determinations) correlate activity with specific conformations .
- Validation : Compare experimental vibrational spectra (FTIR/Raman) with computational predictions to confirm stereochemical assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
